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Compound of Interest

Compound Name: Spinulosin

Cat. No.: B1221796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

spectroscopic properties, and the methodologies pertinent to the elucidation of spinulosin, a

quinoid fungal metabolite. Spinulosin, produced by fungi such as Aspergillus fumigatus and

Ramichloridium apiculatum, is a substituted p-benzoquinone with a molecular formula of

C₈H₈O₅.[1] This document collates available spectroscopic data and outlines the experimental

workflows typically employed for the isolation and characterization of such natural products.

Chemical Structure and Properties
Spinulosin is chemically defined as 2,5-dihydroxy-3-methoxy-6-methylcyclohexa-2,5-diene-

1,4-dione.[1] Its structure consists of a p-benzoquinone ring substituted with two hydroxyl

groups, one methoxy group, and one methyl group.
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Property Value Source

IUPAC Name

2,5-dihydroxy-3-methoxy-6-

methylcyclohexa-2,5-diene-

1,4-dione

PubChem[1]

Molecular Formula C₈H₈O₅ PubChem[1]

Molecular Weight 184.15 g/mol PubChem[1]

Exact Mass 184.03717335 Da PubChem[1]

SMILES
CC1=C(C(=O)C(=C(C1=O)O)

OC)O
PubChem[1]

Spectroscopic Data for Structure Elucidation
The definitive structure of spinulosin is determined through a combination of spectroscopic

techniques. While extensive, publicly archived raw spectral data is limited, the following tables

summarize the known and predicted spectroscopic characteristics based on its structure.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information on the

fragmentation pattern, aiding in structural confirmation.

Ion / Fragment m/z (Relative Abundance) Analysis

[M]⁺ 184 Molecular Ion

Fragment 1 113
Second highest peak, potential

loss of C₃H₃O₂

Fragment 2 Data not available Third highest peak

Data sourced from PubChem

GC-MS data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is crucial for determining the carbon-hydrogen framework of a molecule.

Although specific, experimentally-derived chemical shift tables for spinulosin are not readily

available in reviewed literature, the expected signals based on its known structure are

described below.

¹H-NMR (Proton NMR) Expected Signals: Based on the structure of spinulosin, one would

anticipate the following proton signals:

A singlet for the methyl group protons (-CH₃).

A singlet for the methoxy group protons (-OCH₃).

Two distinct singlets for the two hydroxyl group protons (-OH), which are exchangeable with

D₂O.

¹³C-NMR (Carbon NMR) Expected Signals: A proton-decoupled ¹³C-NMR spectrum would be

expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule:

Two signals for the carbonyl carbons (C=O) of the quinone ring.

Four signals for the sp²-hybridized carbons of the quinone ring.

One signal for the methoxy carbon (-OCH₃).

One signal for the methyl carbon (-CH₃).

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule. The following table lists

the expected characteristic absorption bands for spinulosin.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Vibration Type

O-H (hydroxyl) 3500 - 3200 (broad) Stretching

C=O (quinone) 1680 - 1650 Stretching

C=C (alkene) 1650 - 1600 Stretching

C-O (ether/hydroxyl) 1260 - 1000 Stretching

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated systems within a molecule. As

a substituted p-benzoquinone, spinulosin is expected to exhibit characteristic absorptions in

the UV and visible regions arising from n→π* and π→π* electronic transitions of the

conjugated carbonyl system.

Electronic Transition
Expected λmax Range
(nm)

Chromophore

n → π 400 - 500 C=O (Quinone)

π → π 240 - 280 Conjugated System

Experimental Protocols
The elucidation of spinulosin's structure follows a standard workflow in natural product

chemistry, from isolation to spectroscopic analysis.

Isolation and Purification of Spinulosin
The following protocol is a generalized representation for the isolation of spinulosin from a

fungal source like Aspergillus fumigatus, based on common methodologies for fungal

secondary metabolites.

Fungal Culture:Aspergillus fumigatus is cultured in a suitable liquid medium (e.g., Potato

Dextrose Broth or Czapek-Dox broth) under specific conditions of temperature (e.g., 25-
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30°C) and agitation for a period of several days to weeks to allow for the production of

secondary metabolites.[2]

Extraction:

The fungal culture is separated into mycelium and culture filtrate by filtration.

The filtrate is extracted with an organic solvent such as ethyl acetate (EtOAc).

The mycelium is also typically extracted, often after being homogenized, using a solvent

like methanol or ethyl acetate to capture intracellular metabolites.

Purification:

The crude extracts from the filtrate and mycelium are combined, dried, and concentrated

under reduced pressure.

The resulting crude extract is subjected to chromatographic purification. This is a multi-

step process that may include:

Silica Gel Column Chromatography: The crude extract is fractionated using a gradient

of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

Preparative Thin Layer Chromatography (TLC) or High-Performance Liquid

Chromatography (HPLC): Fractions showing the presence of the target compound are

further purified using these higher-resolution techniques to yield pure spinulosin.

Spectroscopic Analysis Conditions
To obtain the data required for structure elucidation, the following instrumental conditions are

typically employed:

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or

500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆).[3][4][5] Tetramethylsilane (TMS) is often used as an internal standard.

Mass Spectrometry: Mass spectra are typically obtained using Gas Chromatography-Mass

Spectrometry (GC-MS) with an electron ionization (EI) source or through Liquid
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Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).[3]

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a

spectrophotometer, with the purified compound dissolved in a suitable solvent like ethanol or

methanol.

Logical Workflow for Structure Elucidation
The process from isolating the producing organism to confirming the final chemical structure

can be visualized as a logical workflow.
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Workflow for Spinulosin Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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